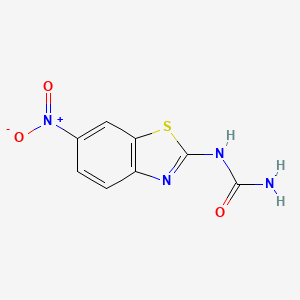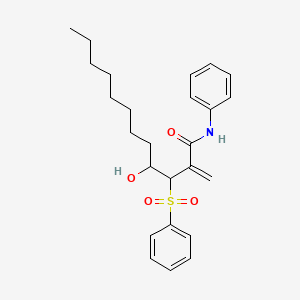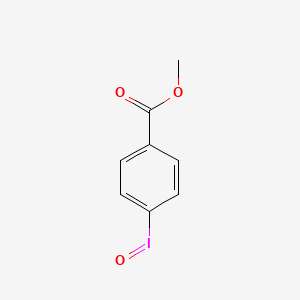
N-(6-Nitro-1,3-benzothiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Nitro-1,3-benzothiazol-2-yl)urea is a compound belonging to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring This compound is notable for its nitro group at the 6th position and a urea moiety at the 2nd position of the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Nitro-1,3-benzothiazol-2-yl)urea typically involves the reaction of 2-aminobenzenethiol with a nitro-substituted isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common synthetic methods include:
Diazo-coupling: This method involves the reaction of diazonium salts with 2-aminobenzenethiol to form the benzothiazole ring, followed by nitration and urea formation.
Knoevenagel Condensation: This involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by nitration and urea formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(6-Nitro-1,3-benzothiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The nitro group can be substituted with other functional groups to create new derivatives with unique properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include amino-substituted benzothiazoles, alkylated derivatives, and various other functionalized benzothiazole compounds .
Scientific Research Applications
N-(6-Nitro-1,3-benzothiazol-2-yl)urea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-Nitro-1,3-benzothiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . These interactions disrupt essential biological processes, leading to the compound’s antimicrobial and antiviral effects.
Comparison with Similar Compounds
- N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- 5-Nitro-1,2-benzothiazol-3-amine
Comparison: N-(6-Nitro-1,3-benzothiazol-2-yl)urea is unique due to its specific substitution pattern and the presence of the urea moiety, which imparts distinct biological activities compared to its analogs. The nitro group at the 6th position enhances its reactivity and potential as an antimicrobial agent .
Properties
CAS No. |
111962-93-7 |
|---|---|
Molecular Formula |
C8H6N4O3S |
Molecular Weight |
238.23 g/mol |
IUPAC Name |
(6-nitro-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C8H6N4O3S/c9-7(13)11-8-10-5-2-1-4(12(14)15)3-6(5)16-8/h1-3H,(H3,9,10,11,13) |
InChI Key |
HQYLPIQROVJOKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)

![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)







![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)


